6-Hexyl-1,4-dioxan-2-one
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Overview
Description
6-Hexyl-1,4-dioxan-2-one is an organic compound belonging to the class of 1,4-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at positions 1 and 4. The molecular formula of this compound is C10H18O3, and it has a molecular weight of 186.25 g/mol . This compound is notable for its unique structure, which imparts specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hexyl-1,4-dioxan-2-one typically involves the reaction of hexyl alcohol with 1,4-dioxane-2-one under acidic or basic conditions. The reaction can be catalyzed by various agents, including sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems, such as Salen-Cr(III) and PPNCl, has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 6-Hexyl-1,4-dioxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6-Hexyl-1,4-dioxan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Hexyl-1,4-dioxan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to membranes enriched in phosphatidylinositol 4,5-bisphosphate, modifying membrane curvature and facilitating the formation of clathrin-coated invaginations . This interaction plays a crucial role in various cellular processes.
Comparison with Similar Compounds
1,4-Dioxane: A structural isomer with different chemical properties.
1,3-Dioxane: Another isomer with distinct reactivity and applications.
6-Hexyl-1,3-dioxan-2-one: A closely related compound with similar but not identical properties.
Uniqueness: 6-Hexyl-1,4-dioxan-2-one is unique due to its specific ring structure and the presence of a hexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
59646-18-3 |
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Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
6-hexyl-1,4-dioxan-2-one |
InChI |
InChI=1S/C10H18O3/c1-2-3-4-5-6-9-7-12-8-10(11)13-9/h9H,2-8H2,1H3 |
InChI Key |
DDMSZJBFTYIFQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1COCC(=O)O1 |
Origin of Product |
United States |
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